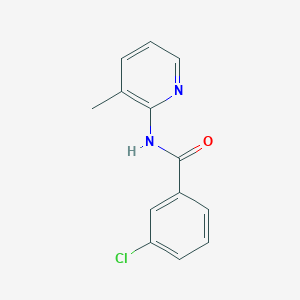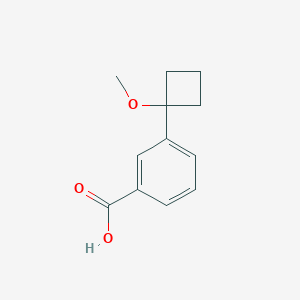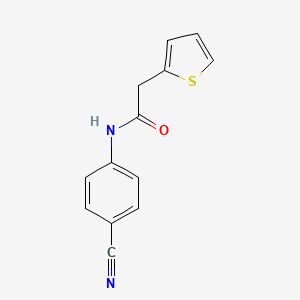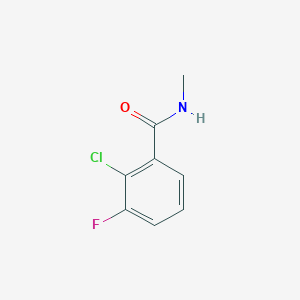
3-chloro-N-(3-methylpyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(3-methylpyridin-2-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(3-methylpyridin-2-yl)benzamide have been extensively studied in scientific research. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(3-methylpyridin-2-yl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the compound is relatively expensive and requires specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the scientific research on 3-chloro-N-(3-methylpyridin-2-yl)benzamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic potential.
2. Development of novel derivatives of the compound with improved activity and selectivity.
3. Evaluation of the compound's activity against other diseases such as autoimmune disorders and viral infections.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
5. Development of new methods for the synthesis of the compound to reduce its cost and increase its availability.
In conclusion, 3-chloro-N-(3-methylpyridin-2-yl)benzamide is a promising compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects that make it a promising candidate for the development of novel drugs. Further research on the compound is necessary to fully understand its therapeutic potential and to develop more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3-methylpyridin-2-yl)benzamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chlorobenzamide in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(3-methylpyridin-2-yl)benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound has been shown to exhibit activity against various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
3-chloro-N-(3-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-3-7-15-12(9)16-13(17)10-5-2-6-11(14)8-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVKRCJLLIBGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-methylpyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)








![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
